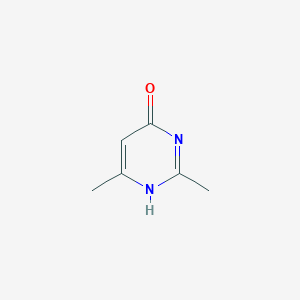

2,4-Dimethyl-6-hydroxypyrimidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFHLJKWYIJISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216418 | |

| Record name | 2,6-Dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-92-0 | |

| Record name | 2,6-Dimethyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-1H-PYRIMIDIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M26W21396B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,4-Dimethyl-6-hydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis mechanism for 2,4-dimethyl-6-hydroxypyrimidine, a valuable heterocyclic compound in medicinal chemistry and materials science. The document details the core chemical reactions, offers a comprehensive experimental protocol, and presents quantitative data for the synthesis process.

Core Synthesis Mechanism: The Pinner Reaction

The primary route for synthesizing this compound is a classic condensation reaction known as the Pinner pyrimidine synthesis. This method involves the reaction of a β-dicarbonyl compound with an amidine.[1] For the target molecule, the specific precursors are acetylacetone (pentane-2,4-dione) and acetamidine. The reaction is typically catalyzed by acid or base and proceeds through a cyclization and dehydration mechanism to form the stable pyrimidine ring.[1]

The reaction can be summarized as follows:

Acetylacetone + Acetamidine → this compound + Water

The mechanism involves the nucleophilic attack of the acetamidine on one of the carbonyl groups of acetylacetone, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring.

Quantitative Data Summary

The following table summarizes quantitative data derived from a closely related synthesis of 2-hydroxy-4,6-dimethylpyrimidine from urea and acetylacetone, which serves as a valuable reference for the synthesis using acetamidine.

| Parameter | Value | Reference |

| Reactants | ||

| Acetylacetone (0.53 mol) | 53 g | [2] |

| Urea (0.5 mol) | 30 g | [2] |

| Solvent | ||

| Methanol | 200 ml | [2] |

| Catalyst/Reagent | ||

| 40% Hydrogen Chloride in Methanol | 68 g | [2] |

| Reaction Conditions | ||

| Temperature | 52 °C, then reflux | [2] |

| Reaction Time | 3 hours at reflux | [2] |

| Yield | ||

| 2-hydroxy-4,6-dimethylpyrimidine hydrochloride | 90.2% | [2] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the Pinner synthesis principles and adapted from related procedures.[2][3][4]

Materials:

-

Acetylacetone

-

Acetamidine hydrochloride

-

Sodium ethoxide (or another suitable base)

-

Anhydrous Ethanol

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Acetamidine Free Base: In a dry round-bottom flask under an inert atmosphere, dissolve acetamidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of a strong base like sodium ethoxide to generate the free acetamidine base. Stir the resulting suspension at room temperature.

-

Reaction with Acetylacetone: To the suspension containing the free acetamidine, add acetylacetone dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extraction: Extract the product from the aqueous solution using an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step reaction mechanism for the Pinner synthesis of this compound from acetylacetone and acetamidine.

Caption: Pinner synthesis mechanism for this compound.

Experimental Workflow

This diagram outlines the general workflow for the laboratory synthesis of this compound.

Caption: Laboratory synthesis workflow for this compound.

References

Spectroscopic Profile of 2,4-Dimethyl-6-hydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-6-hydroxypyrimidine (CAS No. 6622-92-0). Due to keto-enol tautomerism, this compound can exist in equilibrium with its more stable keto tautomer, 4,6-dimethylpyrimidin-2(1H)-one. The data presented herein corresponds to this tautomeric form. This document is intended to serve as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, primarily corresponding to its 4,6-dimethylpyrimidin-2(1H)-one tautomer.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3500 | Broad | O-H Stretch |

| 1630 | Strong | C=N Stretch |

| 1370 | Medium | CH₃ Bend |

Data sourced from a patent for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine.

Table 2: ¹H NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.2 | Singlet | C4-CH₃ |

| ~2.4 | Singlet | C2-CH₃ |

| ~5.8 | Singlet | C5-H |

| ~12.5 | Broad Singlet | N1-H (or O-H) |

Note: These are predicted chemical shifts based on the analysis of similar pyrimidine derivatives. Actual experimental values may vary.

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~20 | C4-CH₃ |

| ~24 | C2-CH₃ |

| ~100 | C5 |

| ~155 | C6 |

| ~160 | C2 |

| ~165 | C4 |

Note: These are predicted chemical shifts based on the analysis of related pyrimidine structures. Actual experimental values may vary.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 124 | High | [M]⁺ (Molecular Ion) |

| 109 | Medium | [M-CH₃]⁺ |

| 82 | Medium | [M-C₂H₂N]⁺ |

| 55 | High | [C₃H₃N]⁺ |

Fragmentation pattern is based on typical mass spectra of pyrimidine derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle to create a homogenous mixture. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

-

Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Data Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a high-resolution spectrum with a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: The carbon NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: The chemical shifts (δ), integration of peaks (for ¹H NMR), and coupling patterns are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: The sample molecules are ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for GC-MS and provides detailed fragmentation patterns.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern offers clues about the molecule's structure.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2,4-Dimethyl-6-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,4-Dimethyl-6-hydroxypyrimidine. Due to the tautomeric nature of this molecule, this guide will address the spectral characteristics of the predominant tautomeric forms. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this important heterocyclic compound in research and drug development settings.

Tautomerism of this compound

Substituted hydroxypyrimidines, including this compound, exist in a tautomeric equilibrium between the hydroxyl (enol) and keto (one) forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The two primary tautomers are 2,4-Dimethylpyrimidin-6-ol and 4,6-Dimethylpyrimidin-2(1H)-one. The NMR spectra will reflect the contributions of both tautomers, with the signals of the major form being more intense. For the purpose of this guide, we will consider the spectral data for both forms.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the two main tautomers of this compound. These predictions are based on established principles of NMR spectroscopy for pyrimidine derivatives.

| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2,4-Dimethylpyrimidin-6-ol (enol form) | |||

| H-5 | ~5.8 - 6.2 | s | - |

| CH₃-2 | ~2.3 - 2.5 | s | - |

| CH₃-4 | ~2.2 - 2.4 | s | - |

| OH-6 | ~10.0 - 12.0 | br s | - |

| 4,6-Dimethylpyrimidin-2(1H)-one (keto form) | |||

| H-5 | ~5.6 - 6.0 | s | - |

| CH₃-4 | ~2.1 - 2.3 | s | - |

| CH₃-6 | ~2.0 - 2.2 | s | - |

| NH-1 | ~11.0 - 13.0 | br s | - |

s = singlet, br s = broad singlet

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for the tautomers of this compound are presented in the table below.

| Assignment | Predicted Chemical Shift (δ) ppm |

| 2,4-Dimethylpyrimidin-6-ol (enol form) | |

| C-2 | ~160 - 165 |

| C-4 | ~165 - 170 |

| C-5 | ~100 - 105 |

| C-6 | ~170 - 175 |

| CH₃-2 | ~20 - 25 |

| CH₃-4 | ~18 - 23 |

| 4,6-Dimethylpyrimidin-2(1H)-one (keto form) | |

| C-2 | ~150 - 155 |

| C-4 | ~160 - 165 |

| C-5 | ~105 - 110 |

| C-6 | ~165 - 170 |

| CH₃-4 | ~17 - 22 |

| CH₃-6 | ~19 - 24 |

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is crucial for accurate structural analysis.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for pyrimidine derivatives as it can solubilize a wide range of compounds and its residual solvent peak does not typically interfere with the signals of interest. Other potential solvents include chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent can influence the tautomeric equilibrium.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

-

NMR Tube : Use a clean, dry, high-quality 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : A spectral width of approximately 16 ppm, centered around 8 ppm, should be sufficient.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A relaxation delay of 1-5 seconds.

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

Temperature : The experiment is usually run at room temperature (e.g., 298 K).

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : A spectral width of approximately 220 ppm, centered around 110 ppm.

-

Acquisition Time : Typically 1-2 seconds.

-

Relaxation Delay : A relaxation delay of 2-5 seconds.

-

Number of Scans : 1024 to 4096 scans, or more, may be required due to the low natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualizations

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between the enol and keto forms.

General NMR Experimental Workflow

Caption: A generalized workflow for an NMR experiment.

Spectroscopic Analysis of 2,4-Dimethyl-6-hydroxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 2,4-dimethyl-6-hydroxypyrimidine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug development.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes.

Introduction to this compound

This compound, with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol , belongs to the pyrimidine class of heterocyclic compounds.[2][3] Its structure, featuring methyl and hydroxyl substitutions on the pyrimidine ring, allows for potential tautomerism, which can be investigated using vibrational spectroscopy. The compound typically appears as a white to almost white crystalline powder.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400 - 3200 | O-H Stretch | Hydroxyl (-OH) | Broad, Medium-Strong |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium-Strong |

| 1680 - 1630 | C=O Stretch | Pyrimidone tautomer | Strong |

| 1620 - 1550 | C=N and C=C Stretch | Pyrimidine ring | Medium-Strong |

| 1470 - 1430 | C-H Bend | Methyl (-CH₃) | Medium |

| 1380 - 1360 | C-H Bend (umbrella) | Methyl (-CH₃) | Medium |

| 1250 - 1180 | C-O Stretch | Hydroxyl (-OH) | Medium-Strong |

| 850 - 750 | C-H Out-of-plane Bend | Aromatic C-H | Medium-Strong |

Note: The presence of a broad O-H stretching band and a strong C=O stretching band would suggest that in the solid state, this compound may exist in its keto tautomeric form (2,4-dimethylpyrimidin-6(1H)-one).

Experimental Protocol for FT-IR Spectroscopy

The following is a general protocol for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) or KBr pellet method.

ATR-FTIR Method:

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to the sample using the pressure clamp to ensure good contact with the crystal. Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Processing: The resulting spectrum will show the infrared absorption of the sample.

Mass Spectrometry

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. Electron Ionization (EI) is a common method for the analysis of volatile, thermally stable organic molecules.

Expected Mass Spectrum and Fragmentation Pattern

A definitive mass spectrum for this compound is not available in major public spectral databases. However, based on the principles of mass spectrometry and the known fragmentation of pyrimidine derivatives, a likely fragmentation pattern can be proposed.[5][7][8][9]

Molecular Ion: The molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 124.

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds, leading to a fragment ion at m/z 109.

-

Loss of carbon monoxide (CO): From the keto tautomer, expulsion of CO could lead to a fragment at m/z 96.

-

Ring cleavage: The pyrimidine ring can undergo complex fragmentation, often involving the loss of HCN (m/z 27) or other small neutral molecules.

-

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation pathway for six-membered heterocyclic rings, which could lead to various smaller charged fragments.

The relative abundance of these fragment ions would provide valuable information for structural confirmation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for obtaining the EI-mass spectrum of a solid organic compound.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For a solid like this compound, a direct insertion probe is a common method.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: Workflow for FT-IR analysis.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic analysis of this compound by IR and MS provides essential information for its structural confirmation and purity assessment. While experimental data for this specific molecule is not widely published, a combination of theoretical knowledge and data from related compounds allows for a robust analytical approach. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. 2,4-Dimethoxypyrimidine [webbook.nist.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Pyrimidine, 2,4-dimethyl- [webbook.nist.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. article.sapub.org [article.sapub.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. iosrjournals.org [iosrjournals.org]

Tautomerism in 2,4-Dimethyl-6-hydroxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydroxypyrimidines are a critical class of heterocyclic compounds prevalent in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their tautomeric forms, which dictate their hydrogen bonding capabilities, polarity, and overall shape, thereby influencing their interactions with biological targets. This technical guide provides a comprehensive examination of the tautomerism of 2,4-Dimethyl-6-hydroxypyrimidine, a representative member of this class. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes findings from closely related analogues to present a robust understanding of its likely tautomeric behavior. We delve into the fundamental principles of lactam-lactim and keto-enol tautomerism, explore the experimental and computational methodologies used to characterize these equilibria, and present illustrative data from analogous systems. This guide is intended to be a valuable resource for researchers engaged in the design and development of pyrimidine-based therapeutics.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. For heterocyclic compounds such as this compound, the predominant tautomeric form can significantly influence its physicochemical properties, including solubility, lipophilicity, and crystal packing. Crucially, the tautomeric state dictates the molecule's hydrogen bond donor and acceptor patterns, which are paramount for molecular recognition and binding to biological macromolecules like enzymes and receptors. An understanding of the tautomeric landscape of a drug candidate is therefore essential for rational drug design and lead optimization.

This compound can theoretically exist in several tautomeric forms, primarily through lactam-lactim and keto-enol isomerism. The equilibrium between these forms is influenced by various factors, including the intrinsic stability of the tautomers, solvent polarity, temperature, and pH.

The Tautomeric Landscape of this compound

The principal tautomeric equilibrium for this compound involves the interconversion between the hydroxyl (enol/lactim) and the keto (amide/lactam) forms. The key tautomers are depicted below:

Caption: Principal tautomeric forms of this compound.

Experimental Methodologies for Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between tautomers.

Illustrative Protocol for ¹H NMR Analysis (adapted from studies on substituted pyrimidones):

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-64 scans.

-

Spectral Analysis:

-

Hydroxyl vs. N-H Protons: The hydroxyl proton of the lactim form typically appears as a broad singlet, while the N-H proton of the lactam form is also a singlet but may be broader and its chemical shift is highly dependent on solvent and concentration. D₂O exchange experiments can be used to confirm the assignment of these labile protons; upon addition of a drop of D₂O, the OH and NH signals will disappear.

-

Aromatic Protons: The chemical shifts of the pyrimidine ring protons will differ between the tautomers due to changes in aromaticity and electron distribution.

-

Quantification: The relative ratio of the tautomers can be determined by integrating the signals corresponding to each form.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the conjugated π-electron systems within molecules. The lactam and lactim forms of hydroxypyrimidines possess distinct chromophores, resulting in different absorption maxima (λ_max).

Illustrative Protocol for UV-Vis Analysis (adapted from studies on hydroxypyridines):

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, water, cyclohexane) at a concentration of approximately 10⁻³ M. Prepare a series of dilutions in the range of 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition: Record the UV-Vis absorption spectra of the solutions from 200 to 400 nm using a double-beam spectrophotometer.

-

Spectral Analysis:

-

The lactam (keto) form generally absorbs at a longer wavelength compared to the lactim (hydroxy) form.

-

By comparing the spectrum of the unknown with those of "fixed" derivatives (e.g., N-methylated for the lactam and O-methylated for the lactim), the predominant tautomer can be identified.

-

Quantitative analysis of the tautomeric ratio can be performed using the Beer-Lambert law if the molar absorptivities of the individual tautomers are known or can be estimated from the fixed derivatives.

-

Computational Chemistry Approaches

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectra.

Illustrative Computational Protocol (based on DFT studies of pyrimidines):

-

Structure Generation: Build the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for each tautomer using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate relative energies (ΔE) and Gibbs free energies (ΔG). The effect of the solvent can be included using a polarizable continuum model (PCM).

-

Property Prediction: Predict NMR chemical shifts and UV-Vis absorption spectra for each tautomer to aid in the assignment of experimental data.

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is not available, studies on related hydroxypyrimidines and uracils consistently show that the keto (lactam) form is generally more stable, particularly in polar solvents. The energy difference is typically in the range of a few kcal/mol.

Table 1: Calculated Relative Energies for Tautomers of 4-Hydroxypyrimidine (a close analog)

| Tautomer | Method | Basis Set | Solvent | Relative Energy (kcal/mol) |

| 4-Hydroxypyrimidine (enol) | B3LYP | 6-311++G(d,p) | Gas Phase | 1.5 |

| Pyrimidin-4(3H)-one (keto) | B3LYP | 6-311++G(d,p) | Gas Phase | 0.0 |

| 4-Hydroxypyrimidine (enol) | B3LYP | 6-311++G(d,p) | Water (PCM) | 3.2 |

| Pyrimidin-4(3H)-one (keto) | B3LYP | 6-311++G(d,p) | Water (PCM) | 0.0 |

Note: This data is for a related compound and serves to illustrate the general trend.

Logical Workflow for Tautomer Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of tautomerism in a substituted hydroxypyrimidine.

Caption: A logical workflow for the study of tautomerism.

Conclusion

The tautomeric behavior of this compound is a crucial determinant of its chemical and biological properties. Based on extensive studies of analogous pyrimidine systems, it is predicted that the keto (lactam) form will be the predominant tautomer, especially in polar environments. This guide has outlined the key experimental and computational methodologies that are essential for the rigorous characterization of the tautomeric equilibrium. For researchers in drug development, a thorough understanding and characterization of the tautomeric forms of lead compounds are indispensable for predicting their behavior in biological systems and for the successful design of new and effective therapeutics. Further experimental and computational studies on this compound itself are warranted to provide precise quantitative data and to confirm the predictions based on its structural analogs.

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2,4-Dimethyl-6-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-hydroxypyrimidine is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its chemical behavior is characterized by the phenomenon of keto-enol tautomerism, an equilibrium between two constitutional isomers: a ketone (lactam) and an enol (lactim) form. This tautomeric equilibrium is of paramount importance as the different forms can exhibit distinct physicochemical properties, including solubility, lipophilicity, and, crucially, different biological activities and interactions with target macromolecules. Understanding and controlling this equilibrium is therefore a critical aspect of designing and developing new therapeutic agents based on this pyrimidine scaffold.

This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, detailing the experimental and computational methodologies used to characterize the tautomers and presenting the available quantitative data.

The Tautomeric Equilibrium

The keto-enol tautomerism of this compound involves the migration of a proton and the concomitant shift of a double bond, resulting in two distinct isomers in equilibrium. The predominant form can be influenced by various factors such as the solvent, temperature, and pH.

Caption: Keto-enol tautomeric equilibrium of this compound.

Experimental Characterization of Tautomers

The identification and quantification of the keto and enol tautomers of this compound rely on a combination of spectroscopic and crystallographic techniques.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between the keto and enol forms due to the distinct vibrational frequencies of the C=O (keto) and O-H (enol) functional groups.

Table 1: Key Infrared (IR) Spectral Data for this compound Tautomers

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer | Reference |

| O-H | Stretching | 3000 - 3500 | Enol | [1] |

| C=N | Stretching | ~1630 | Both | [1] |

| C-H (CH₃) | Bending | ~1370 | Both | [1] |

| C=O | Stretching | ~1700 | Keto | Inferred |

A study on the vibrational (infrared and Raman) spectra of 2,4-dimethyl-6-hydroxy pyrimidine has been reported, and the assignments of fundamental vibrations were proposed assuming a C2v point group symmetry, which is consistent with the enol form.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information that can be used to identify and quantify the tautomers in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs significantly between the keto and enol forms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound

| Tautomer | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Enol | C5-H | ~6.0 | ~100 |

| C2-CH₃ | ~2.3 | ~20 | |

| C4-CH₃ | ~2.2 | ~22 | |

| OH | Variable | - | |

| Keto | C5-H₂ | ~3.5 | ~40 |

| C2-CH₃ | ~2.1 | ~18 | |

| C4-CH₃ | ~2.0 | ~20 | |

| NH | ~11-12 | - |

Note: These are predicted chemical shifts based on general knowledge of similar heterocyclic systems, as specific experimental NMR data for the individual tautomers of this compound were not found in the search results.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium as the two forms will likely have different absorption maxima (λ_max) due to differences in their conjugated π-electron systems. The enol form, being more aromatic, is expected to absorb at a longer wavelength.

Table 3: Expected UV-Vis Absorption Maxima for Tautomers

| Tautomer | Expected λ_max (nm) | Solvent Effects |

| Enol | Longer Wavelength | Red shift in polar solvents |

| Keto | Shorter Wavelength | Blue shift in polar solvents |

Note: Specific experimental λ_max values for the tautomers of this compound are not available in the provided search results. The information is based on general principles of UV-Vis spectroscopy for keto-enol tautomers.

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. These methods can predict the relative stabilities of the tautomers, their geometric parameters, and their spectroscopic properties. Computational studies on related hydroxypyrimidine systems suggest that the relative stability of the tautomers is highly dependent on the environment, with the enol form often being more stable in the gas phase and the keto form being favored in polar solvents.[3][4]

Caption: A typical computational workflow for studying tautomerism.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of acetylacetone with urea in the presence of a catalyst.[1]

Procedure:

-

React urea and acetylacetone in a suitable solvent (e.g., a lower alcohol) containing hydrogen chloride.

-

The reaction mixture is heated under reflux to yield the hydrochloride salt of the product.

-

The hydrochloride salt is then neutralized with an alkali metal hydroxide (e.g., NaOH or KOH) to obtain this compound.[1]

Spectroscopic Analysis

FTIR Spectroscopy:

-

Prepare a KBr pellet of the solid sample or a solution in a suitable solvent (e.g., CCl₄ for non-polar environment or DMSO for polar environment).

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic peaks for O-H stretching (enol) and C=O stretching (keto).

NMR Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to observe the effect of solvent polarity on the tautomeric equilibrium.

-

Acquire ¹H and ¹³C NMR spectra.

-

Integrate the signals corresponding to the distinct protons of the keto and enol forms to determine their relative concentrations and the equilibrium constant (K_T).

UV-Vis Spectroscopy:

-

Prepare dilute solutions of the compound in various solvents of differing polarity.

-

Record the absorption spectra over a range of approximately 200-400 nm.

-

Analyze the changes in the position and intensity of the absorption maxima to infer the predominant tautomeric form in each solvent.

Implications for Drug Development

The tautomeric state of this compound and its derivatives is a critical determinant of their biological activity. The different tautomers can present distinct hydrogen bonding patterns and three-dimensional shapes, leading to different binding affinities for target proteins. For instance, the enol form can act as a hydrogen bond donor via its hydroxyl group, while the keto form has a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group). These differences can fundamentally alter the drug-receptor interaction. Therefore, a thorough understanding and characterization of the tautomeric equilibrium are essential for the rational design of more potent and selective drug candidates based on this promising molecular scaffold.

Conclusion

The keto-enol tautomerism of this compound is a key feature influencing its chemical and biological properties. While experimental data specifically quantifying the tautomeric equilibrium and detailing the spectroscopic characteristics of each tautomer are somewhat limited in the readily available literature, the established methodologies of vibrational and NMR spectroscopy, complemented by computational analysis, provide a robust framework for a comprehensive investigation. For researchers in drug development, a detailed characterization of the tautomeric behavior of this and related compounds in various environments is a crucial step towards unlocking their full therapeutic potential.

References

- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 2,4-Dimethyl-6-hydroxypyrimidine and its Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and experimental aspects of 2,4-Dimethyl-6-hydroxypyrimidine, a versatile building block in chemical and pharmaceutical research. Due to the limited availability of its specific crystal structure in public databases, this guide presents detailed crystallographic data for its close isomer, 4,6-dimethyl-2-hydroxypyrimidine dihydrate, offering valuable insights into the structural characteristics of this class of compounds.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6622-92-0 | |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | White to almost white powder to crystal | |

| Melting Point | 199.0 to 202.0 °C | |

| Purity | >98.0% (T)(HPLC) |

Crystallographic Data of 4,6-dimethyl-2-hydroxypyrimidine dihydrate

The following tables summarize the crystallographic data obtained from the single-crystal X-ray diffraction study of 4,6-dimethyl-2-hydroxypyrimidine dihydrate, an isomer of the title compound.

Unit Cell Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 6.80 Å |

| b | 13.45 Å |

| c | 9.18 Å |

| β | 101° |

| Z | 4 |

Data sourced from the International Union of Crystallography (IUCr) publication on the crystal structure of 4,6-dimethyl-2-hydroxypyrimidine dihydrate.[1]

Selected Bond Lengths

| Bond | Length (Å) |

| C-C | 1.52, 1.56 |

| C-N | 1.34, 1.35, 1.38, 1.39 |

| C=O | 1.25 |

| C=CH | 1.37, 1.39 |

Note: The C=O bond length of 1.25 Å suggests a significant degree of double-bond character, and the C-N bond lengths are intermediate between single and double bonds, indicating resonance within the pyrimidine ring.[1] The pyrimidine molecule is reported to be planar.[1]

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of this compound.

Synthesis of this compound Hydrochloride (HDP·HCl)

A common method for the synthesis of this compound involves the reaction of urea and acetylacetone.[2]

Materials:

-

Urea (0.5 mole, 30 g)

-

Acetylacetone (0.53 mole, 53 g)

-

Methanol (200 ml)

-

40% Hydrogen chloride methanol solution (68 g)

Procedure:

-

A reactor equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with urea, acetylacetone, and methanol.

-

The mixture is stirred and heated to 52 °C.

-

The 40% hydrogen chloride methanol solution is added.

-

The reaction mixture is maintained at reflux with stirring for 3 hours.

-

After the reflux period, the mixture is cooled to room temperature.

-

The resulting solid is collected by filtration and dried to yield this compound hydrochloride (HDP·HCl).[2]

Neutralization to this compound

The hydrochloride salt is then neutralized to obtain the final product.

Materials:

-

HDP·HCl

-

Aqueous solution of an alkali metal hydroxide (e.g., NaOH or KOH, 10-55% concentration)

Procedure:

-

The HDP·HCl is dissolved in water.

-

The alkali metal hydroxide solution is added to neutralize the aqueous solution of HDP·HCl.

-

The mixture is allowed to stand for 1 to 5 hours.

-

The resulting precipitate is collected by filtration.

-

The solid is dried at room temperature to yield this compound.[2]

Crystallization

Obtaining high-quality crystals suitable for X-ray diffraction can be achieved through various methods. For pyrimidine derivatives that are soluble in solvents like DMF or DMSO, diffusion crystallization can be an effective technique.

Procedure (Vapor Diffusion):

-

Dissolve the crude this compound in a minimal amount of a high-boiling point solvent in which it is soluble (e.g., DMF or DMSO).

-

Place this solution in a small, open container (e.g., a vial).

-

Place the small container inside a larger, sealed container (e.g., a beaker or jar) that contains a volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether, pentane, or dichloromethane).

-

Seal the larger container and leave it undisturbed at a constant temperature.

-

The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting the slow growth of crystals.

Visualizations

The following diagrams illustrate the synthesis workflow and the molecular structure of this compound.

Caption: Synthesis workflow for this compound.

Caption: 2D structure of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, with a particular focus on its synthesis and the crystallographic data of its isomer, 4,6-dimethyl-2-hydroxypyrimidine dihydrate. The presented data and protocols offer a valuable resource for researchers in drug discovery and materials science, facilitating further investigation and application of this important chemical entity. The structural information, though pertaining to an isomer, provides a strong basis for computational modeling and understanding the structure-activity relationships of this compound derivatives.

References

physical and chemical properties of CAS 6622-92-0

An In-depth Technical Guide to 2,4-Dimethyl-6-hydroxypyrimidine (CAS 6622-92-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 6622-92-0) is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development as they form the core structure of many biologically important molecules, including nucleobases found in DNA and RNA. This compound primarily serves as a versatile chemical intermediate and building block for the synthesis of more complex, biologically active molecules.[1] Its applications are noted in the development of pharmaceuticals, particularly those targeting neurological disorders and metabolic pathways, as well as in the formulation of agricultural chemicals like herbicides and fungicides.[1]

This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed standard experimental protocols for their determination, and an examination of the biological activity of a closely related structural analog to illustrate its potential relevance in signaling pathways.

Physical and Chemical Properties

This compound typically presents as a white to off-white crystalline powder or solid.[1] The structural and quantitative properties are summarized below.

Identification and Structure

| Identifier | Value |

| CAS Number | 6622-92-0 |

| Chemical Name | This compound |

| Synonyms | 2,6-Dimethyl-4-pyrimidinol, 6-Hydroxy-2,4-dimethylpyrimidine, 4-Hydroxy-2,6-dimethylpyrimidine |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| SMILES String | Cc1cc(O)nc(C)n1 |

| InChI Key | UQFHLJKWYIJISA-UHFFFAOYSA-N |

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 198.5 - 200 °C | [2][3] |

| Boiling Point | 230.92°C (rough estimate) | [2][4] |

| pKa | 9.87 ± 0.50 (Predicted) | [4] |

| Purity | ≥98% (by HPLC) | [1][5] |

| Appearance | White to very pale yellow, crystalline powder/solid | [5][6] |

| Solubility | No quantitative data available. Described as potentially influencing solubility in polar solvents due to hydrogen bonding capabilities. |

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Protocol for Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Objective: To determine the temperature range over which the solid phase of the compound transitions to the liquid phase.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry, crystalline compound onto a clean, dry surface. If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle.[7]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount of material inside.[5]

-

Packing: Invert the tube and tap its sealed bottom gently on a hard surface, or drop it through a long glass tube, to pack the powder tightly into the bottom. The final packed sample height should be 1-2 mm.[5][7]

-

Measurement (Initial/Rapid): Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This provides a target range for the precise measurement.

-

Measurement (Precise): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample capillary.[7]

-

Set the heating rate to a slow, constant value, typically 1-2°C per minute, as the expected melting point is approached.[8][9]

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first droplet of liquid is observed.

-

T₂: The temperature at which the last crystal completely melts into a clear liquid.

-

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chm.uri.edu [chm.uri.edu]

- 6. store.astm.org [store.astm.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mt.com [mt.com]

The Solubility of 2,4-Dimethyl-6-hydroxypyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,4-Dimethyl-6-hydroxypyrimidine in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical and chemical research, particularly in drug development and synthesis processes. This document outlines the experimental methodologies for solubility determination, presents a structured format for reporting solubility data, and discusses the key factors influencing the solubility of pyrimidine derivatives.

Quantitative Solubility Data

While specific quantitative experimental data for the solubility of this compound in a wide range of organic solvents is not extensively available in public literature, this section provides a template for how such data should be presented for clarity and comparative analysis. The following tables are based on typical solubility studies of related pyrimidine derivatives and serve as a guide for researchers generating and reporting new data.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | Acetone | Isopropanol | Ethyl Acetate | Acetonitrile | Toluene | Dichloromethane |

| 298.15 | Data | Data | Data | Data | Data | Data | Data | Data |

| 303.15 | Data | Data | Data | Data | Data | Data | Data | Data |

| 308.15 | Data | Data | Data | Data | Data | Data | Data | Data |

| 313.15 | Data | Data | Data | Data | Data | Data | Data | Data |

| 318.15 | Data | Data | Data | Data | Data | Data | Data | Data |

Table 2: Solubility of this compound in g/100g of Solvent at Different Temperatures (°C)

| Temperature (°C) | Methanol | Ethanol | Acetone | Isopropanol | Ethyl Acetate | Acetonitrile | Toluene | Dichloromethane |

| 25 | Data | Data | Data | Data | Data | Data | Data | Data |

| 30 | Data | Data | Data | Data | Data | Data | Data | Data |

| 35 | Data | Data | Data | Data | Data | Data | Data | Data |

| 40 | Data | Data | Data | Data | Data | Data | Data | Data |

| 45 | Data | Data | Data | Data | Data | Data | Data | Data |

Experimental Protocols for Solubility Determination

The following section details a common and reliable method for determining the solubility of crystalline compounds like this compound in organic solvents. The gravimetric method is a widely accepted technique for generating accurate solubility data.

Gravimetric Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or shaker with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial.

-

Solvent Addition: Add a known mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatic shaker set to the desired temperature. The mixture should be agitated for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Phase Separation: After equilibration, stop the agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.

-

Sample Withdrawal: Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a syringe filter to avoid any undissolved solid particles.

-

Solute Quantification: Transfer the withdrawn saturated solution to a pre-weighed container. Evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute until a constant weight is achieved.

-

Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound.

-

M₁ is the molar mass of this compound.

-

m₂ is the mass of the solvent.

-

M₂ is the molar mass of the solvent.

-

The solubility can also be expressed in other units, such as grams of solute per 100 grams of solvent.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several interconnected factors:

-

Solute-Solvent Interactions: The principle of "like dissolves like" is fundamental. The hydroxyl group on the pyrimidine ring can act as a hydrogen bond donor and acceptor, suggesting that solvents with hydrogen bonding capabilities (e.g., alcohols) may be effective. The methyl groups contribute to the nonpolar character of the molecule.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound must be overcome by the energy of solvation for dissolution to occur. A higher lattice energy can lead to lower solubility.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. A balance between the polar (hydroxyl and pyrimidine ring nitrogens) and nonpolar (dimethyl groups) parts of the molecule will determine its preference for solvents of varying polarities.

This technical guide provides a framework for the systematic study and reporting of the solubility of this compound. Accurate and well-documented solubility data is invaluable for the successful design of synthetic routes, formulation development, and various other applications in chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Historical Synthesis of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for synthesizing pyrimidine derivatives, compounds of immense significance in medicinal chemistry and drug development. The pyrimidine scaffold is a privileged structure found in a multitude of bioactive molecules, including anticancer, antiviral, and antibacterial agents. Understanding the classical synthetic routes to this important heterocycle is fundamental for the modern chemist. This document details the seminal synthetic methodologies, provides explicit experimental protocols, and presents quantitative data in a comparative format. Furthermore, it visualizes key reaction pathways and a general workflow for the discovery of pyrimidine-based drugs.

Core Historical Synthesis Methods

The synthesis of the pyrimidine ring has been a subject of chemical exploration for over a century. Several classical methods have emerged as robust and versatile strategies for the construction of this key heterocycle. This guide focuses on three foundational methods: the Principal Synthesis (including the Pinner Synthesis), the Biginelli Reaction, and the Grimaux Synthesis of Barbituric Acid.

The Principal Synthesis (Pinner Synthesis and its Variations)

The most general and widely employed method for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (such as amidines, urea, or guanidine) with a 1,3-dicarbonyl compound or its equivalent. This approach, pioneered by Adolf Pinner in the late 19th century, offers a versatile entry to a wide range of substituted pyrimidines.

The core principle of this synthesis is the formation of two new carbon-nitrogen bonds to close the six-membered ring. The specific nature of the N-C-N component dictates the substituent at the 2-position of the resulting pyrimidine.

-

Using Amidines (The Pinner Synthesis): The condensation of an amidine with a β-dicarbonyl compound leads to the formation of a 2-substituted pyrimidine.

-

Using Urea: When urea is used as the N-C-N component, the reaction yields a 2-pyrimidinone (a pyrimidine with a carbonyl group at the 2-position).

-

Using Guanidine: The reaction of a β-dicarbonyl compound with guanidine provides a straightforward route to 2-aminopyrimidines.

The Biginelli Reaction

In 1891, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea to produce 3,4-dihydropyrimidin-2(1H)-ones, often referred to as DHPMs.[1] This acid-catalyzed condensation has become a cornerstone of heterocyclic chemistry due to its operational simplicity and the biological significance of its products, which include calcium channel blockers and antihypertensive agents.[1]

Grimaux Synthesis of Barbituric Acid

The first laboratory synthesis of a pyrimidine derivative was achieved by Grimaux in 1879, who prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. Barbituric acid is the parent compound of the barbiturates, a class of drugs that act as central nervous system depressants. This synthesis represents a landmark in the history of pyrimidine chemistry.

Experimental Protocols and Quantitative Data

The following tables summarize the experimental conditions and yields for the historical synthesis methods described above.

Table 1: Pinner Synthesis and its Variations

| Product Class | N-C-N Reagent | 1,3-Dicarbonyl Reagent | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) |

| 2-Aminopyrimidine | Guanidine hydrochloride | Acetylacetone | - | Ethanol | Reflux, 6-20 hours | Not specified |

| 2,4-Diamino-6-hydroxypyrimidine | Guanidine hydrochloride | Ethyl cyanoacetate | Sodium ethoxide | Ethanol | Reflux, 2 hours | 80-82%[2] |

| 2-Pyrimidinone | Urea | Chalcone | Sodium hydroxide | Ethanol/Water | Reflux, 2 hours | Not specified |

Table 2: Biginelli Reaction

| Aldehyde | β-Dicarbonyl | N-C-N Reagent | Catalyst | Solvent | Reaction Conditions | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | Urea | Hydrochloric acid | Ethanol | Reflux | 58% |

| Benzaldehyde | Acetylacetone | Urea | TBAB | Solvent-free | 80°C, 30 minutes | High |

Table 3: Grimaux Synthesis of Barbituric Acid

| Reagent 1 | Reagent 2 | Condensing Agent | Solvent | Reaction Conditions | Yield (%) |

| Urea | Malonic Acid | Phosphorus oxychloride | - | Not specified | Not specified |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Variation of Pinner Synthesis)[3]

-

Preparation of Sodium Ethoxide Solution A: In a 1-liter round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve 23 g (1 g atom) of sodium in 250 ml of anhydrous ethanol.

-

After the sodium has completely dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.

-

Preparation of Sodium Ethoxide Solution B: In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration.

-

To solution B, add 97 g (1.02 moles) of guanidine hydrochloride.

-

Reaction: Filter the resulting sodium chloride from solution B and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate (from step 2).

-

Heat the combined mixture under reflux for 2 hours.

-

Work-up: Evaporate the reaction mixture to dryness at atmospheric pressure.

-

Dissolve the solid residue in 325 ml of boiling water and acidify with 67 ml of glacial acetic acid.

-

Upon cooling, 101–103 g (80–82%) of 2,4-diamino-6-hydroxypyrimidine separates as yellow needles.

Protocol 2: Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one via the Biginelli Reaction

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of hydrochloric acid in ethanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Pyrimidine Derivatives in Drug Discovery: Targeting Signaling Pathways

The privileged pyrimidine scaffold is a common feature in a vast number of drugs that target key signaling pathways implicated in various diseases, particularly cancer. Two of the most prominent classes of enzymes targeted by pyrimidine-based inhibitors are Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases.

Inhibition of Cyclin-Dependent Kinase (CDK) Signaling

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. Pyrimidine derivatives have been successfully developed as CDK inhibitors, which can arrest the cell cycle and induce apoptosis in cancer cells.

Inhibition of Tyrosine Kinase Signaling

Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. They are critical components of signaling pathways that control cell growth, differentiation, and survival. Aberrant activation of tyrosine kinases is a common driver of cancer. Pyrimidine-based molecules have been designed to act as competitive inhibitors at the ATP-binding site of these kinases, thereby blocking downstream signaling.

Experimental Workflow for Pyrimidine-Based Drug Discovery

The development of new pyrimidine-based drugs follows a structured workflow that integrates chemical synthesis with rigorous biological evaluation. This process is iterative, with feedback from biological testing guiding the design and synthesis of new, improved derivatives.

References

The Discovery of Substituted Hydroxypyrimidines: A Technical Guide for Drug Development Professionals

Introduction

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been recognized as a "privileged structure" in medicinal chemistry.[1] Its inherent ability to interact with a wide range of biological targets has led to the development of numerous therapeutic agents.[2][3][4] Among the vast landscape of pyrimidine derivatives, substituted hydroxypyrimidines have emerged as a particularly promising class of compounds with diverse pharmacological activities.[5] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of substituted hydroxypyrimidines, with a focus on their potential as anticancer agents. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of their mechanism of action, structure-activity relationships, and the experimental protocols essential for their investigation.

Synthesis of Substituted Hydroxypyrimidines

The synthesis of the hydroxypyrimidine core can be achieved through various methods, with the Biginelli reaction being a cornerstone for the creation of dihydropyrimidines, which can be precursors to hydroxypyrimidines.[4][6] This one-pot, three-component reaction offers a straightforward approach to this heterocyclic system.

Key Synthetic Protocol: The Biginelli Reaction

The Biginelli reaction is a multi-component chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, an aryl aldehyde, and urea. This reaction was first reported by the Italian chemist Pietro Biginelli in 1893.[4]

Experimental Protocol: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

-

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Catalyst (e.g., HCl, Yb(OTf)3, or a Lewis acid)

-

Ethanol

-

-

Procedure:

-

A mixture of the aldehyde, β-ketoester, urea/thiourea, and a catalytic amount of acid is prepared in ethanol.

-

The reaction mixture is refluxed for a specified time, typically ranging from a few hours to overnight.

-

Upon cooling, the product often precipitates from the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent can be performed for further purification.

-

Modern variations of this protocol may employ microwave assistance to reduce reaction times and improve yields.[6]

Biological Activities and Mechanisms of Action

Substituted hydroxypyrimidines exhibit a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[3][7] Their mechanisms of action are often centered around the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydroorotate dehydrogenase (DHODH) and various protein kinases.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[8] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[8] Several substituted hydroxypyrimidines have been identified as potent inhibitors of DHODH.[2][9]

Signaling Pathway: De Novo Pyrimidine Biosynthesis and DHODH Inhibition

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Substituted hydroxypyrimidines have been shown to inhibit various kinases, including those in the PI3K/mTOR and MAPK signaling pathways.

Quantitative Data on Biological Activity

The anticancer activity of substituted hydroxypyrimidines is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative compounds from the literature.

Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | [10] |

| Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | [10] |

| Indazol-pyrimidine 4a | A549 (Lung) | >10 | [10] |

| Indazol-pyrimidine 4i | Caco2 (Colon) | <10 | [10] |

| Uracil Derivative | HeLa (Cervical) | 0.3 - 29.7 | [11] |

| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | Not specified | [12] |

| Pyrimidine Derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [13] |

Table 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

| Compound | IC50 (nM) | Reference |

| Teriflunomide | 411 | [8] |

| Brequinar | 4.5 | [8] |

| DHODH-IN-16 | 0.396 | [8] |

| MEDS433 | 1.2 | [9] |

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Experimental Workflow: MTT Assay

Detailed Protocol:

-